2-Iodothiophenol

Domino Reaction Heterocycle Synthesis Palladium Catalysis

Standard bromo- and chloro-thiophenols often fail in demanding palladium-catalyzed transformations due to slow oxidative addition. 2-Iodothiophenol (CAS 37972-89-7) solves this with: - **Faster Pd(0) insertion:** Aryl-I bond outpaces Ar-Br/Cl, enabling 93% yield of 1,4-benzothiazepin-5-ones where bromo analog fails. - **Scalable process R&D:** 10.0 mmol Sonogashira coupling delivers 75% yield without cryogenic conditions. - **≥98% purity** minimizes catalyst poisoning in heterocycle (benzo[b]thiophene, thiochromanone) synthesis.

Molecular Formula C6H5IS
Molecular Weight 236.08 g/mol
CAS No. 37972-89-7
Cat. No. B3069315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodothiophenol
CAS37972-89-7
Molecular FormulaC6H5IS
Molecular Weight236.08 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)S)I
InChIInChI=1S/C6H5IS/c7-5-3-1-2-4-6(5)8/h1-4,8H
InChIKeyQZOCQWGVJOPBDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodothiophenol – Ortho-Halogenated Building Block for Cross-Coupling and Heterocycle Synthesis


2-Iodothiophenol (CAS 37972-89-7; o-iodothiophenol) is an ortho‑halogenated aromatic thiol that contains both a nucleophilic thiol group and a reactive aryl iodide moiety [1]. The iodine atom, being larger and more polarizable than bromine or chlorine, serves as an exceptionally effective leaving group in palladium‑catalyzed cross‑coupling and domino reactions [2]. The compound is widely employed as a versatile building block for constructing sulfur‑containing heterocycles, including thiochroman‑4‑ones, 2‑substituted benzo[b]thiophenes, and 1,4‑benzothiazepin‑5‑ones [3][4]. Standard industrial and research grades typically specify a minimum purity of 97% (often ≥98%) to ensure reproducible catalytic performance and to minimize catalyst poisoning or by‑product formation [5].

Pd-catalyzed cross-coupling: Ortho-iodoaryl building block with enhanced oxidative addition profile for Sonogashira, domino, and carbonylative annulation workflows.

Sulfur-heterocycle construction: Dual thiol/iodide functionality supports one-pot access to benzo[b]thiophenes, thiochroman-4-ones, and 1,4-benzothiazepin-5-ones.

Grade selection: Reported minimum 97% purity supports reproducible catalytic performance; review COA to confirm batch-specific impurity profiles that may affect catalyst turnover.

2-Iodothiophenol vs Bromo/Chloro Analogs in Cross-Coupling


Generic substitution of 2-iodothiophenol with its bromo or chloro analogs often fails in demanding palladium‑catalyzed transformations because the aryl–iodide bond undergoes oxidative addition to Pd(0) significantly faster than the corresponding aryl–bromide or aryl–chloride bonds [1][2]. In a direct comparison, 2‑bromothiophenol failed to yield the desired 1,4‑benzothiazepin‑5‑one product under identical conditions, instead halting at an intermediate stage, whereas 2‑iodothiophenol furnished the target heterocycle in 93% isolated yield [1]. Furthermore, the iodide leaving group (I⁻) is inherently more effective than bromide (Br⁻) or chloride (Cl⁻), as reflected in the well‑established leaving‑group order I⁻ > Br⁻ > Cl⁻ [3]. These differences in reactivity and leaving‑group aptitude translate directly into variable yields, regioselectivity, and catalyst turnover—making 2‑iodothiophenol a distinct and non‑interchangeable reagent in synthetic planning and procurement.

Dimension
2-Iodothiophenol (Target)
Bromo / Chloro Analogs
Oxidative addition
Reported faster Ar–I bond activation with Pd(0)
Slower Ar–Br/Cl activation may stall catalytic turnover
Reaction outcome
Target heterocycle formation reported under domino conditions
May halt at intermediate stage; product formation may not transfer
Leaving-group aptitude
I⁻ (established superior leaving group)
Br⁻ > Cl⁻; departure rate may limit regioselectivity and yield

2-Iodothiophenol – Reactivity Benchmarks and Leaving-Group Advantage


Domino Carboxamidation: Iodide vs Bromide Reactivity

In a palladium‑catalyzed domino ring‑opening/carboxamidation with N‑tosyl aziridines, 2‑iodothiophenol delivered the corresponding 1,4‑benzothiazepin‑5‑one (3a) in 93% isolated yield [1]. Under identical reaction conditions (Pd(OAc)₂/Johnphos, CO, 100 °C), 2‑bromothiophenol failed to undergo the final carboxamidation step; only the ring‑opening intermediate 3d′ was isolated in 84% yield, and no desired benzothiazepinone was obtained [1]. The authors attribute this divergent outcome to the substantially lower rate of oxidative addition of the Ar–Br bond to the in situ generated palladium(0) species compared with the Ar–I bond [1].

Domino I vs Br
Head-to-head
93% yield (target heterocycle) vs 0% target product; intermediate only
Pd(OAc)₂/Johnphos, CO, 100 °C
Supports iodide selection for benzothiazepinone domino sequences
Bromo analog stalled at ring-opening intermediate under identical conditions
Domino Reaction Heterocycle Synthesis Palladium Catalysis

Leaving-Group Order: Iodide > Bromide > Chloride

The iodide ion (I⁻) is a superior leaving group compared to bromide (Br⁻) and chloride (Cl⁻), as established by the experimentally determined relative leaving‑group ability order I⁻ > Br⁻ > Cl⁻ [1][2]. This trend is a direct consequence of the weaker C–I bond and the greater polarizability of iodine, which together lower the activation barrier for bond cleavage in both nucleophilic substitution and palladium‑catalyzed oxidative addition steps [1]. In the context of 2‑iodothiophenol, the presence of the aryl iodide moiety translates into faster oxidative addition to Pd(0), a critical step that often governs the success of cross‑coupling and annulation cascades [3].

Leaving-Group Order
Class-level
I⁻ > Br⁻ > Cl⁻
Established relative reactivity
Mechanism-based rationale for iodide advantage in oxidative addition
Class-level inference; applies to SN2 and Pd(0) pathways
Leaving Group Reactivity Mechanism

Scalable Sonogashira Coupling to Benzo[b]thiophenes

A Pd(II)‑catalyzed Sonogashira‑type cross‑coupling between 2‑iodothiophenol and phenylacetylene affords 2‑substituted benzo[b]thiophenes in yields of up to 87% [1]. The reaction tolerates electron‑donating and electron‑withdrawing substituents on the aryl ring, with yields ranging from 41% to 78% for various functionalized 2‑iodothiophenols [1]. Notably, the protocol maintains efficiency upon scale‑up: a 10.0 mmol reaction produced the desired benzo[b]thiophene in 75% isolated yield, confirming the suitability of 2‑iodothiophenol for larger‑scale synthetic campaigns [1].

Sonogashira Yield
Reported
Up to 87%
75% at 10.0 mmol scale
Supports scalable benzo[b]thiophene synthesis under mild conditions
Avoids cryogenic Li-halogen exchange required for bromo routes
Sonogashira Coupling Benzo[b]thiophene Scalability

Regioselective Carbonylative Annulation to Thiochroman-4-ones

The palladium‑catalyzed carbonylative reaction of 2‑iodothiophenol with allenes and CO proceeds with high regioselectivity to deliver thiochroman‑4‑one derivatives in isolated yields ranging from 57% to 96%, depending on the allene substitution pattern [1]. For example, the reaction with 3‑methyl‑1,2‑butadiene (2a) under optimized conditions (Pd(OAc)₂, dppf, CO, 110 °C) gave the corresponding thiochroman‑4‑one in 75% yield [1]. The high regioselectivity is attributed to the electronic bias imparted by the sulfur atom and the iodide leaving group, which directs arylpalladium formation and subsequent CO insertion [1].

Carbonylative Yield
Reported
57–96%
One-pot, regioselective annulation
Supports thiochroman-4-one library synthesis via single-step procedure
Yield depends on allene substitution pattern
Carbonylative Annulation Thiochroman-4-one Regioselectivity

Purity Benchmarks for Reproducible Catalysis

Industrial and research‑grade procurement of 2‑iodothiophenol typically mandates a minimum purity of 97%, with many suppliers offering ≥98% purity material [1]. This specification is critical because trace impurities—particularly sulfur‑containing or halogenated contaminants—can poison palladium catalysts, reduce cross‑coupling yields, and complicate downstream purification [1]. Certificates of Analysis (COA) for high‑purity batches routinely confirm both the primary component content and the absence of deleterious impurities .

Purity Benchmark
Data to verify
≥97% purity
Standard industrial requirement
Specification review may support batch-to-batch reproducibility
Supplier-stated specification; review COA for impurity profile
Purity Specification Quality Control Procurement

2-Iodothiophenol – Pharmaceutical, Materials, and Synthetic Applications


1,4-Benzothiazepin-5-one Scaffolds via Domino Coupling

1,4‑Benzothiazepin‑5‑ones exhibit calcium channel blocking, antitumor, and CNS activities. The domino ring‑opening/carboxamidation of 2‑iodothiophenol with N‑tosyl aziridines, which proceeds in 93–95% yield, provides a direct and efficient entry to these pharmacologically relevant heterocycles [1]. The comparable 2‑bromothiophenol fails to deliver the final product under identical conditions, making 2‑iodothiophenol the preferred reagent for medicinal chemistry groups targeting this scaffold [1].

Fluorescent Benzo[b]thiophene Derivatives for OLEDs

2‑Substituted benzo[b]thiophenes are key building blocks for organic semiconductors and OLED emitters. The Sonogashira coupling of 2‑iodothiophenol with phenylacetylene yields these benzo[b]thiophenes in up to 87% yield [2]. Subsequent oxidation to the corresponding 1,1‑dioxide derivative affords a material with a fluorescence quantum yield of up to 1, demonstrating the utility of 2‑iodothiophenol‑derived intermediates in advanced optoelectronic applications [2].

One-Pot Synthesis of Thiochroman-4-ones via Carbonylative Annulation

Thiochroman‑4‑ones are sulfur‑containing heterocycles with emerging biological activities. The palladium‑catalyzed carbonylative annulation of 2‑iodothiophenol with allenes and CO offers a single‑step, regioselective route to these compounds in 57–96% isolated yields [3]. The mild conditions and broad allene scope make 2‑iodothiophenol an attractive building block for medicinal chemists exploring thiochromanone‑based lead compounds [3].

Scalable Multi-Gram Synthesis of Benzo[b]thiophene Cores

The Pd‑catalyzed Sonogashira coupling of 2‑iodothiophenol has been demonstrated on a 10.0 mmol scale, delivering 75% isolated yield of the desired benzo[b]thiophene without erosion of efficiency [2]. This scalability, combined with the avoidance of cryogenic lithium‑halogen exchange conditions required for bromo analogs, positions 2‑iodothiophenol as a robust choice for process R&D and pilot‑plant campaigns [2].

Application
Selection Property
Validation Focus
1,4-Benzothiazepin-5-one scaffold synthesis
Domino carboxamidation reactivity
Heterocycle formation and purity
Benzo[b]thiophene material intermediates
Sonogashira coupling compatibility
Product yield and photophysical properties
Thiochroman-4-one library synthesis
Carbonylative annulation profile
Regioselectivity and substrate scope
Multi-gram process evaluation
Scalable coupling performance
Batch reproducibility at scale

Technical Documentation Hub

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49 linked technical documents
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